N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide
N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0885791
InChI:
InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22)
SMILES:
C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Molecular Formula:
C18H19BrN2O3S
Molecular Weight:
423.3 g/mol
N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide
CAS No.:
Cat. No.: VC0885791
Molecular Formula: C18H19BrN2O3S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrN2O3S |
|---|---|
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22) |
| Standard InChI Key | SWZDRYREWBOGHJ-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator